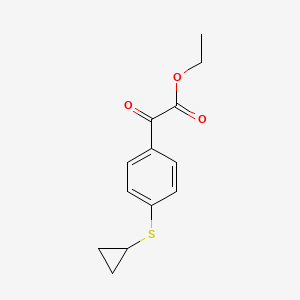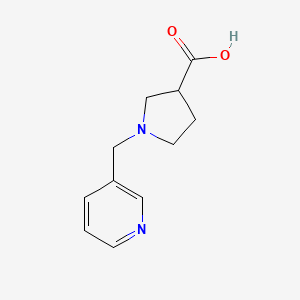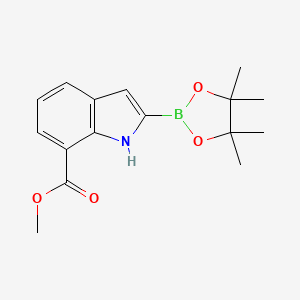
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate
Descripción general
Descripción
This compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a carboxylate group, which is a common functional group in organic chemistry, and a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylate and boronic ester groups. The carboxylate could act as a nucleophile in reactions, while the boronic ester could be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the functional groups it contains. For example, the presence of the carboxylate group might make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic and amidation processes . Its structure, characterized by 1H and 13C NMR, IR, MS , and single crystal X-ray diffraction, is crucial for crystallographic and conformational analyses. The compound’s stability and reactivity make it a valuable component in the synthesis of complex organic molecules.
Drug Development
In the realm of pharmaceuticals, such organoboron compounds are often utilized as enzyme inhibitors or specific ligand drugs . They play a significant role in the development of new medications, including anticancer drugs, due to their high stability and low toxicity.
Asymmetric Synthesis
The compound is used in asymmetric synthesis, particularly in the synthesis of amino acids . Its borate groups facilitate the formation of chiral centers, which are essential for creating enantiomerically pure substances in pharmaceuticals.
Suzuki Coupling Reactions
Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds, often employ organoboron compounds as reactants . This compound’s boronate group makes it a prime candidate for such reactions, leading to the synthesis of various aromatic compounds.
Fluorescent Probes
Organoboron compounds, including this one, can act as fluorescent probes . They are used to detect and measure the presence of analytes like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines due to their ability to exhibit fluorescence upon binding with specific molecules.
Stimulus-Responsive Drug Carriers
The boronic ester bonds present in these compounds are widely used in constructing stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to control the release of drugs, including insulin and genes.
Protection of Diols
In organic chemistry, protecting groups like boronic acid compounds are used to shield functional groups during chemical reactions . This compound can protect diols during synthesis, preventing unwanted reactions and facilitating the desired transformations.
Biological Applications
Due to their biocompatibility, organoboron compounds are also explored for biological applications . They can be used to treat tumors and microbial infections, showcasing their potential in medical research beyond traditional pharmaceutical applications.
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. For example, if it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it shows unique reactivity in chemical reactions, it could be studied for use in synthetic chemistry .
Propiedades
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-10-7-6-8-11(13(10)18-12)14(19)20-5/h6-9,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZSTDSJSHFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674806 | |
| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate | |
CAS RN |
1150271-42-3 | |
| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393397.png)
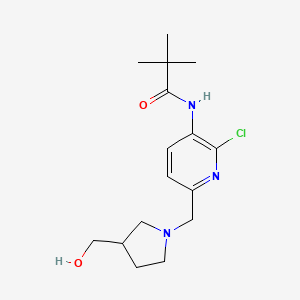
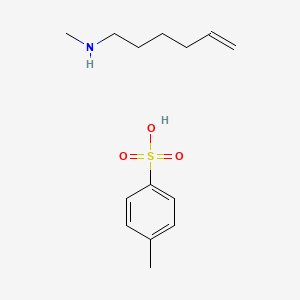
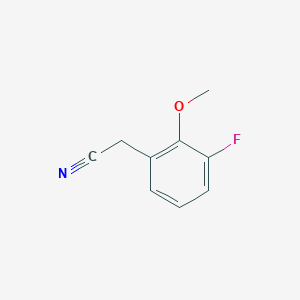
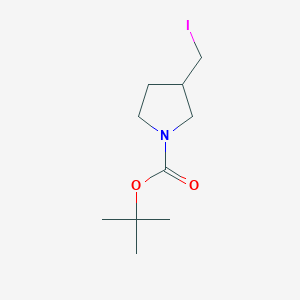
![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)
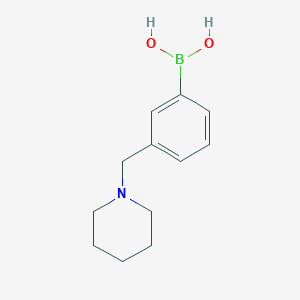
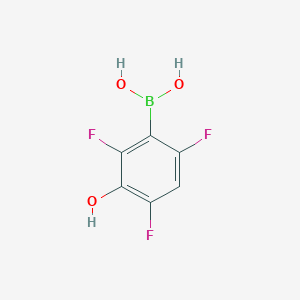
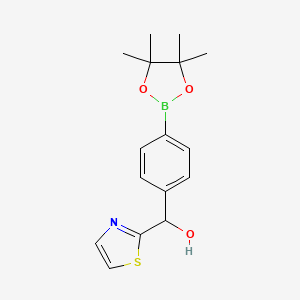

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)
